molecular formula C12H16ClF2NO B2832838 3-(3,4-Difluoro-5-methoxyphenyl)piperidine;hydrochloride CAS No. 2247107-05-5

3-(3,4-Difluoro-5-methoxyphenyl)piperidine;hydrochloride

Cat. No. B2832838
CAS RN: 2247107-05-5
M. Wt: 263.71
InChI Key: RLXFNSDOTFNJID-UHFFFAOYSA-N
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Description

“3-(3,4-Difluoro-5-methoxyphenyl)piperidine;hydrochloride” is a compound with the formula C12H15F2NO . It is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring substituted with a 3,4-difluoro-5-methoxyphenyl group . The exact structure, including the positions of the substituents, can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Anti-leukemia Activity

A study by Yang et al. (2009) focused on the synthesis of compounds based on the piperidinium hydrochloride molecular motif, including variations with different substituted groups. These compounds were evaluated for their anti-tumor activities, particularly against K562 cells, indicating potential anti-leukemia bioactivity. This research demonstrates the interest in piperidine derivatives for developing new anti-cancer agents (Yang et al., 2009).

Radiolabeled Antagonists for PET Studies

Research by Plenevaux et al. (2000) introduced [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT1A receptors using positron emission tomography (PET). This work illustrates the application of piperidine derivatives in neuropharmacology, enabling the visualization and study of neurotransmitter receptors in vivo, which is crucial for understanding brain function and developing psychiatric and neurological treatments (Plenevaux et al., 2000).

Insecticide Development

Bakhite et al. (2014) synthesized and tested various pyridine derivatives, including piperidinium compounds, for their insecticidal activity against the cowpea aphid. This research highlights the potential of piperidine-based compounds in developing new, more effective insecticides, contributing to agricultural science and pest management (Bakhite et al., 2014).

CB1 Cannabinoid Receptor Studies

Katoch-Rouse and Horti (2003) developed a method for synthesizing N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a PET radiotracer for studying CB1 cannabinoid receptors. This work is an example of how piperidine derivatives can be used in the design of tools for neuroscience research, facilitating the study of cannabinoid receptors and their role in various physiological and pathological processes (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

3-(3,4-difluoro-5-methoxyphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c1-16-11-6-9(5-10(13)12(11)14)8-3-2-4-15-7-8;/h5-6,8,15H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXFNSDOTFNJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2CCCNC2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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